

Tracheloside: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Trachelosiaside	
Cat. No.:	B1646053	Get Quote

Abstract

This technical guide provides an in-depth overview of Tracheloside, a lignan glycoside with significant therapeutic potential. It is intended for researchers, scientists, and professionals in drug development. This document covers the core physicochemical properties of Tracheloside, detailed experimental protocols for investigating its biological activities, and a summary of its known signaling pathways. Particular emphasis is placed on its roles in promoting wound healing and its anti-cancer properties.

Introduction

Tracheloside is a natural compound isolated from various plant species, including those of the Trachelospermum and Carthamus genera. It is classified as a lignan, a class of polyphenols known for their diverse biological activities.[1] Recent studies have highlighted the potential of Tracheloside in several therapeutic areas, notably in dermatology for its wound-healing properties and in oncology for its anti-proliferative and pro-apoptotic effects on cancer cells. This guide aims to consolidate the current knowledge on Tracheloside and provide practical information for its further investigation.

Physicochemical Properties

There has been some confusion in scientific literature between Tracheloside and a similarly named iridoid glycoside, **Trachelosiaside**. This guide focuses on the lignan Tracheloside. Its key identifiers and properties are summarized in the table below.



Property	Value	Source
CAS Number	33464-71-0	[1][2][3]
Molecular Weight	550.6 g/mol	[1][2]
Molecular Formula	C27H34O12	[1][2]
Class	Lignan Glycoside	[1]

Biological Activities and Signaling Pathways

Tracheloside exhibits a range of biological activities, with its effects on skin cell proliferation and cancer cell viability being the most extensively studied.

Promotion of Wound Healing

Tracheloside has been shown to promote the proliferation of keratinocytes, the primary cell type in the epidermis, which is a crucial step in the wound healing process.

The pro-proliferative effect of Tracheloside on keratinocytes is mediated through the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway.[4] ERK1/2 are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a central role in regulating cell growth, differentiation, and survival.



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Caption: Tracheloside-induced ERK1/2 signaling pathway in keratinocytes.

Anti-Cancer Activity





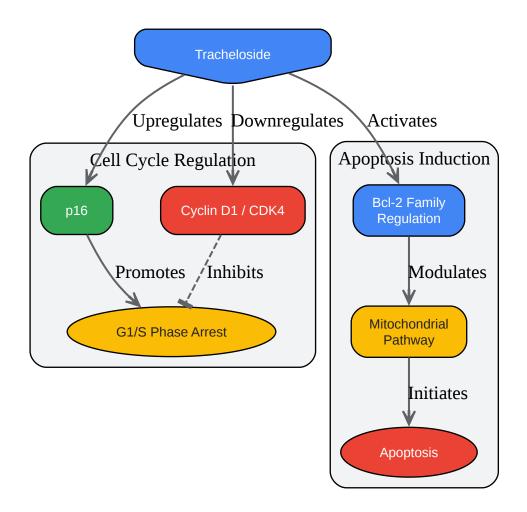


Tracheloside has demonstrated significant anti-cancer effects, particularly against colorectal cancer cells.[1][5] Its mechanisms of action involve the induction of cell cycle arrest and apoptosis, as well as the inhibition of metastasis-related processes.

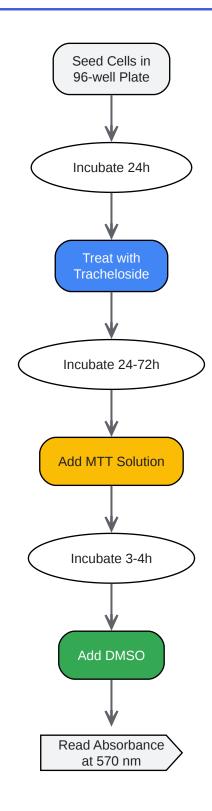
In colorectal cancer cells, Tracheloside's anti-tumor activity is multifaceted:

- Cell Cycle Arrest: It upregulates the expression of p16, a cyclin-dependent kinase inhibitor, and downregulates the levels of Cyclin D1 and CDK4, leading to cell cycle arrest at the G1/S checkpoint.[1][5]
- Induction of Apoptosis: Tracheloside triggers programmed cell death through the mitochondria-mediated apoptotic pathway, which involves the regulation of the Bcl-2 family of proteins.[1][5]
- Inhibition of EMT: It also regulates the expression of markers associated with the epithelial-mesenchymal transition (EMT), a process critical for cancer cell metastasis.[1][5]









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